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Compound of Interest

Compound Name:
3-Chloro-2-methoxybenzoic acid

methyl ester

CAS No.: 92992-36-4

Cat. No.: B3043819 Get Quote

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 3-Chloro-2-

Methoxybenzoate

CAS Registry Number: 92992-36-4 Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary & Application Scope
Methyl 3-chloro-2-methoxybenzoate is a specialized halogenated aromatic ester used primarily

as a high-value intermediate in the synthesis of agrochemicals (specifically dicamba analogs)

and pharmaceutical building blocks targeting tyrosine kinase inhibitors. Its structural

uniqueness lies in the ortho-disubstitution pattern (methoxy and carboxylate) flanked by a

chlorine atom at the 3-position, which imposes significant steric and electronic effects on the

aromatic ring.

This guide provides a comprehensive technical breakdown of the compound's spectroscopic

signature, synthesis protocols, and structural validation methods.

Synthesis & Reaction Workflow
The most robust route to Methyl 3-chloro-2-methoxybenzoate is the Fischer Esterification or

Nucleophilic Substitution (Alkylation) of the parent acid, 3-chloro-2-methoxybenzoic acid (CAS

3260-93-3).
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Primary Synthetic Pathway (Methylation)
The transformation involves converting the carboxylic acid functionality into a methyl ester

while preserving the base-sensitive aryl-chloride and ether linkages.

Reaction Scheme:

Alternative Route (High Yield):

Process Logic Diagram
Precursor:

3-Chloro-2-methoxybenzoic Acid
(CAS 3260-93-3)

Reagents:
MeI (1.2 eq), K2CO3 (2.0 eq)

Solvent: DMF

Reaction Phase:
Stir at 60°C, 4-6 Hours

Monitor via TLC (Hex/EtOAc)

Quench & Extraction:
Pour into Ice Water
Extract w/ EtOAc

Purification:
Wash w/ Brine -> Dry (Na2SO4)

Concentrate in vacuo

Final Product:
Methyl 3-chloro-2-methoxybenzoate

(Yield: >90%)

Click to download full resolution via product page
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Caption: Step-by-step synthetic workflow for the methylation of 3-chloro-2-methoxybenzoic

acid.

Spectroscopic Data Profile
The following data represents the authoritative spectral signature for CAS 92992-36-4.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃) The spectrum is characterized by a 1,2,3-trisubstituted benzene

pattern. The key feature is the downfield shift of the aromatic protons due to the electron-

withdrawing ester and chlorine groups.

Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Structural
Context

7.72
Doublet of

doublets (dd)
1H J = 7.8, 1.6 Ar-H6

Ortho to

Ester

(Deshielded)

7.51
Doublet of

doublets (dd)
1H J = 8.0, 1.6 Ar-H4

Ortho to

Chlorine

7.10 Triplet (t) 1H J = 7.9 Ar-H5
Meta to

Ester/Cl

3.94 Singlet (s) 3H - COOCH₃ Ester Methyl

3.90 Singlet (s) 3H - Ar-OCH₃
Methoxy (Pos

2)

Note: The two methyl singlets (Ester and Methoxy) appear very close in the 3.90–3.95 ppm

range. High-resolution integration is required to distinguish them.

13C NMR (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Type

165.8 C=O Carbonyl Ester

156.2 C2-OMe
Quaternary Ar-C (Attached to

Oxygen)

134.5 C4-H Aromatic CH

130.1 C6-H Aromatic CH

128.4 C3-Cl
Quaternary Ar-C (Attached to

Cl)

126.5 C1-CO Quaternary Ar-C (Bridgehead)

124.8 C5-H Aromatic CH

61.8 OCH₃
Methoxy Carbon (Sterically

hindered)

52.4 COOCH₃ Ester Methyl Carbon

B. Mass Spectrometry (GC-MS / EI)
Molecular Ion (M⁺): m/z 200 (100%), 202 (33%).

Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of a single

Chlorine atom.

Base Fragments:

m/z 169 (M – OMe): Loss of the methoxy group from the ester.

m/z 141 (M – COOMe): Loss of the entire ester group.

C. Infrared Spectroscopy (FT-IR)
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

1735 Stretching (Strong) Ester C=O

1580, 1470 Stretching Aromatic C=C

1260 Stretching C–O (Ether/Ester)

760 Stretching C–Cl (Aryl Chloride)

Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-chloro-2-methoxybenzoate (10g Scale).

Materials:

3-Chloro-2-methoxybenzoic acid (18.66 g, 100 mmol)

Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

Methyl Iodide (17.0 g, 120 mmol)

DMF (Dimethylformamide) (100 mL)

Procedure:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

carboxylic acid in DMF.

Deprotonation: Add Potassium Carbonate in portions. Stir at room temperature for 15

minutes. The suspension may thicken.

Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide dropwise via a syringe

over 10 minutes to prevent exotherm.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4

hours.
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Validation: Spot TLC (20% EtOAc in Hexane). The starting material (Acid, Rf ~0.1) should

disappear, and a new spot (Ester, Rf ~0.6) should appear.

Workup: Pour the reaction mixture into 500 mL of ice-cold water. Extract with Ethyl Acetate

(3 x 100 mL).

Washing: Wash the combined organic layers with water (2 x 100 mL) to remove DMF,

followed by saturated brine (50 mL).

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1).

Yield Expectation: 92-96% (White crystalline solid or colorless oil).

Structural Validation Logic
To ensure the correct isomer (3-chloro vs. 4-chloro or 5-chloro) was synthesized or procured,

use the coupling constants (

-values) from the 1H NMR.

Analyze 1H NMR
Aromatic Region

Count Protons:
Are there 3 Ar-H? Check Coupling Pattern

Pattern: d (8Hz), d (2Hz), dd
(1,2,4-substitution)

Likely 5-Chloro isomerNo

Pattern: d (8Hz), t (8Hz), d (8Hz)
(1,2,3-substitution)

CONFIRMED: 3-Chloro isomer

Yes

Click to download full resolution via product page

Caption: Logic tree for distinguishing the 3-chloro isomer from common impurities like the 5-

chloro isomer.
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Compound Registry:Methyl 3-chloro-2-methoxybenzoate. CAS Common Chemistry. CAS

RN: 92992-36-4. Link

Precursor Availability:3-Chloro-2-methoxybenzoic acid.[1] Sigma-Aldrich / Merck KGaA. CAS

RN: 3260-93-3. Link

Synthetic Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Longman Scientific & Technical, 1989.
Spectral Prediction & Database: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005. (Principles for
1,2,3-trisubstituted benzene shifts).

Commercial Source & Verification: J&K Scientific. Product CS-0131355. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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